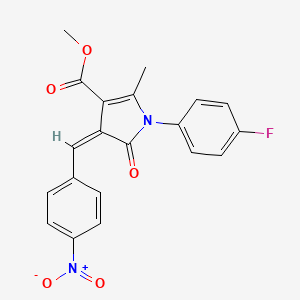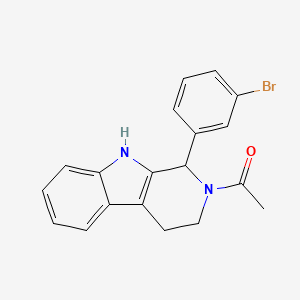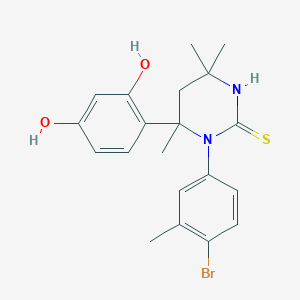![molecular formula C18H16ClNO3 B4974616 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone](/img/structure/B4974616.png)
1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone, also known as CPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPP is a derivative of the naturally occurring compound γ-butyrolactone and is structurally similar to the neurotransmitter γ-hydroxybutyrate (GHB). CPP has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone is not fully understood, but it is thought to act on the GABAergic system in the brain. 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone has been shown to increase the release of GABA, an inhibitory neurotransmitter, which can lead to a decrease in neuronal activity and a reduction in inflammation.
Biochemical and Physiological Effects:
1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and sedative properties. 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone has also been shown to enhance memory and cognitive function, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone in lab experiments is its ability to cross the blood-brain barrier, which allows it to act directly on the central nervous system. However, 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone is also known to be unstable in solution, which can make it difficult to work with in lab settings.
Future Directions
There are many potential future directions for research on 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone, including its use as a treatment for neurological disorders such as Alzheimer's disease and its potential as an anti-inflammatory agent. Other areas of research that could be explored include the development of more stable forms of 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone for use in lab experiments and the investigation of its potential as a treatment for addiction and other mental health disorders.
Synthesis Methods
1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 4-chlorophenyl chloroacetate. This intermediate is then reacted with γ-butyrolactone in the presence of a base catalyst to form 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone.
Scientific Research Applications
1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the areas of research that have been explored include its use as an anti-inflammatory agent, its potential as a treatment for alcohol addiction, and its ability to enhance memory and cognitive function.
properties
IUPAC Name |
1-[2-(4-chlorophenoxy)acetyl]-5-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c19-14-6-8-15(9-7-14)23-12-18(22)20-16(10-11-17(20)21)13-4-2-1-3-5-13/h1-9,16H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHLUQZKVLXAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chlorophenoxy)acetyl]-5-phenylpyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,9,11-trimethyl-3-(2-phenylethyl)-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B4974537.png)


![1-(4-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4974554.png)

![1-{[2-(2-furyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B4974560.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione](/img/structure/B4974579.png)


![9-[4-(allyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4974624.png)
![5-(butoxymethyl)-2-nitro-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B4974628.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4974631.png)
![2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid](/img/structure/B4974634.png)